molecular formula C11H11BrN2O2 B1631652 7-Bromo-l-tryptophan CAS No. 75816-19-2

7-Bromo-l-tryptophan

Cat. No. B1631652
CAS RN: 75816-19-2
M. Wt: 283.12 g/mol
InChI Key: VMMOOBBCGTVDGP-VIFPVBQESA-N
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Description

7-Bromo-l-tryptophan is a brominated derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .


Synthesis Analysis

The synthesis of 7-Bromo-l-tryptophan can be achieved through a fermentative process with Corynebacterium glutamicum . This process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation and is based on glucose, ammonium, and sodium bromide .


Molecular Structure Analysis

The molecular structure of 7-Bromo-l-tryptophan consists of a brominated indole ring attached to an amino acid structure . The InChI code for 7-Bromo-l-tryptophan is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .


Chemical Reactions Analysis

The bromination of L-tryptophan to form 7-Bromo-l-tryptophan is a key step in its synthesis . This reaction is catalyzed by the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF .


Physical And Chemical Properties Analysis

7-Bromo-l-tryptophan has a molecular weight of 283.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Safety and Hazards

While specific safety data for 7-Bromo-l-tryptophan was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding inhalation of dust, and using personal protective equipment .

Future Directions

Brominated compounds like 7-Bromo-l-tryptophan have applications in the agriculture, food, and pharmaceutical industries . The development of green alternatives to traditional chemical synthesis, such as the fermentative process described above, represents a promising future direction .

properties

IUPAC Name

(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOOBBCGTVDGP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-l-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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